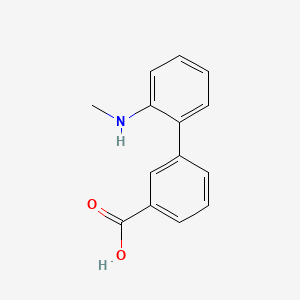

2'-(Methylamino)biphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(methylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXPNNDERWQIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681776 | |

| Record name | 2'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-12-4 | |

| Record name | 2′-(Methylamino)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methylamino Biphenyl 3 Carboxylic Acid Derivatives

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group in 2'-(methylamino)biphenyl-3-carboxylic acid is a versatile functional group that can undergo a variety of transformations. Its reactivity is influenced by the electronic effects of the biphenyl (B1667301) system and the presence of the methylamino group. The carboxylic acid group is relatively unreactive to nucleophilic acyl substitution due to the poor leaving group ability of the hydroxyl group (-OH). libretexts.org Therefore, activation of the carbonyl group is typically required for reactions to proceed efficiently. libretexts.orglibretexts.org

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.comopenstax.org This pathway allows for the conversion of the carboxylic acid into a range of important derivatives, including esters, amides, and anhydrides. The key to these transformations is the conversion of the hydroxyl group into a better leaving group. libretexts.org

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. chembam.comorganic-chemistry.org This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. organic-chemistry.orgnih.gov This can be accomplished by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the ester. organic-chemistry.orgmasterorganicchemistry.com

The kinetics of Fischer esterification are influenced by the steric hindrance around the carboxylic acid and the alcohol. chembam.com For this compound, the bulky biphenyl framework may slow the reaction rate compared to simpler aliphatic or benzoic acids. Rate constants for the reaction of diazodiphenylmethane (B31153) with substituted biphenyl-4-carboxylic acids have been studied, providing insight into the electronic effects transmitted through the biphenyl system. rsc.org

Table 1: Factors Influencing Fischer Esterification

| Factor | Description | Impact on this compound |

|---|---|---|

| Acid Catalyst | A strong acid (e.g., H₂SO₄) is required to protonate the carbonyl group, increasing its electrophilicity. organic-chemistry.org | Essential for the reaction to proceed at a reasonable rate. |

| Alcohol Concentration | Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product. organic-chemistry.orgnih.gov | A practical strategy to drive the reaction to completion. |

| Water Removal | Techniques like azeotropic distillation or the use of molecular sieves remove water, shifting the equilibrium. organic-chemistry.org | Can be employed to improve the yield of the corresponding ester. |

| Steric Hindrance | The bulky nature of the biphenyl rings can sterically hinder the approach of the alcohol nucleophile. | May lead to slower reaction kinetics compared to less hindered carboxylic acids. |

The direct reaction of a carboxylic acid with an amine is generally unfavorable at ambient temperatures because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgluxembourg-bio.com Therefore, coupling reagents are necessary to activate the carboxylic acid. luxembourg-bio.com A wide variety of such reagents have been developed to facilitate amide bond formation efficiently. hepatochem.comnih.gov

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). luxembourg-bio.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine to form the amide, generating a urea (B33335) byproduct. luxembourg-bio.comyoutube.com

To improve reaction yields and suppress side reactions, such as racemization in the case of chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.compeptide.com HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards amines. peptide.com Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), have also been developed and are known for their high efficiency and ability to minimize racemization. hepatochem.compeptide.com

Table 2: Common Coupling Reagents for Amide Formation

| Reagent Class | Examples | Mechanism of Action | Advantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC peptide.com | Forms a reactive O-acylisourea intermediate. luxembourg-bio.com | Widely used and effective. EDC and its byproduct are water-soluble, simplifying purification. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP peptide.com | Reacts with the carboxylate to form a reactive phosphonium ester. hepatochem.com | High efficiency, low racemization. PyAOP is effective for hindered couplings. peptide.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Forms an active ester (often with HOBt or HOAt). hepatochem.com | Fast reaction times and minimal racemization, especially with additives. hepatochem.com |

Acid anhydrides are highly reactive carboxylic acid derivatives that can be synthesized from this compound. One common laboratory method involves the reaction of two equivalents of the carboxylic acid with a dehydrating agent like DCC. peptide.com Alternatively, and more commonly for preparing mixed anhydrides, the carboxylic acid can be treated with a more reactive acid derivative, such as an acid chloride, in the presence of a non-nucleophilic base like pyridine (B92270). youtube.com

The resulting anhydride (B1165640) is a potent acylating agent, more reactive than the corresponding ester but less reactive than an acid chloride. libretexts.orgyoutube.com It readily reacts with nucleophiles such as alcohols to form esters and with amines to form amides, with the leaving group being a carboxylate anion. youtube.com This reactivity makes anhydrides useful intermediates in organic synthesis.

Selective Reduction Reactions of the Carboxylic Acid Group

The selective reduction of a carboxylic acid in the presence of other functional groups can be challenging. For this compound, the secondary amine group could potentially interfere with certain reducing agents.

The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent due to the low electrophilicity of the carboxylate anion that can form under basic conditions. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides to alcohols. youtube.com However, its high reactivity can make it unsuitable for molecules with multiple reducible functional groups.

A more selective reagent for the reduction of carboxylic acids in the presence of esters is borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF). reddit.com Borane selectively reacts with the carboxylic acid to form a triacyloxyborane intermediate, which is then hydrolyzed during aqueous workup to yield the primary alcohol. reddit.com This method is generally effective and would be the preferred choice for the selective reduction of the carboxylic acid group in this compound.

The reduction of a carboxylic acid to an aldehyde is a more difficult transformation because aldehydes are more reactive towards reducing agents than carboxylic acids. chemistrytalk.org Therefore, the reaction tends to proceed to the primary alcohol. youtube.com Stopping the reduction at the aldehyde stage requires specialized methods, such as converting the carboxylic acid to a more reactive derivative (like an acid chloride or a Weinreb amide) and then using a mild, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H). youtube.com

Table 3: Reagents for the Reduction of Carboxylic Acids

| Reagent | Product | Selectivity Considerations |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Very strong and reactive; reduces most carbonyl-containing functional groups. youtube.com |

| Borane-tetrahydrofuran (BH₃·THF) | Primary Alcohol | Selectively reduces carboxylic acids in the presence of many other functional groups, including esters. reddit.com |

| Thionyl chloride (SOCl₂) followed by LiAl(O-t-Bu)₃H | Aldehyde | Two-step process involving conversion to an acid chloride, which is then reduced. youtube.com |

Decarboxylation Pathways

The decarboxylation of aromatic carboxylic acids, which involves the removal of the carboxyl group (-COOH) and its replacement with a hydrogen atom, is a significant transformation. For this compound, the reaction is not spontaneous and requires specific, often harsh, conditions. Unlike β-keto acids or malonic acids, which undergo decarboxylation upon mild heating through a cyclic transition state, simple aromatic carboxylic acids are more stable. researchgate.netresearchgate.net

The most common laboratory method for the decarboxylation of such stable aromatic acids is heating with soda lime (a mixture of calcium oxide and sodium hydroxide). acs.org The process is believed to proceed through the formation of the sodium salt of the carboxylic acid, followed by the elimination of carbon dioxide. The reaction for benzoic acid, a related simple aromatic acid, involves heating with soda lime to produce benzene (B151609) and sodium carbonate. acs.org A similar pathway is expected for this compound, which would yield 2-(methylamino)biphenyl. The reaction generally requires high temperatures to overcome the stability of the aromatic carboxylate. ias.ac.in

Table 1: General Conditions for Decarboxylation of Stable Aromatic Carboxylic Acids

| Method | Reagents | Conditions | Typical Product |

|---|---|---|---|

| Soda Lime Decarboxylation | Soda Lime (NaOH/CaO) | High Temperature (Heat) | Corresponding arene |

Note: The applicability of photoredox methods would depend on the specific catalyst system and substrate compatibility. yufenggp.com

Acid-Base Properties and Salt Formation

This compound is an amphoteric compound, meaning it possesses both acidic and basic functional groups. The carboxylic acid group can donate a proton (acting as a Brønsted-Lowry acid), while the secondary methylamino group has a lone pair of electrons on the nitrogen and can accept a proton (acting as a Brønsted-Lowry base).

The acidity of the carboxylic acid group is comparable to that of benzoic acid. The basicity of the methylamino group is slightly stronger than that of a primary arylamine (like aniline) due to the electron-donating inductive effect of the methyl group. By analogy with aminobenzoic acids, such as 4-aminobenzoic acid (PABA), we can estimate the dissociation constants (pKa). PABA has two pKa values: one for the protonation of the amino group (pKa1 ≈ 2.4) and another for the deprotonation of the carboxylic acid group (pKa2 ≈ 4.9). uomustansiriyah.edu.iq

Due to its amphoteric nature, this compound can form salts with both strong acids and strong bases.

Reaction with a strong acid (e.g., HCl): The methylamino group is protonated to form a substituted ammonium (B1175870) salt, 2'-(methylammonio)biphenyl-3-carboxylic acid chloride.

Reaction with a strong base (e.g., NaOH): The carboxylic acid group is deprotonated to form a carboxylate salt, such as sodium 2'-(methylamino)biphenyl-3-carboxylate.

This behavior allows for its separation and purification based on pH adjustments. The compound will be most soluble in aqueous solutions at very low or very high pH where the salt form predominates, and least soluble near its isoelectric point.

Table 2: Acid-Base Properties and Salt Formation

| Functional Group | Property | Reacts with | Product |

|---|---|---|---|

| -COOH | Acidic | Strong Base (e.g., NaOH) | Carboxylate Salt |

Transformations of the Secondary Methylamino Group

The secondary methylamino group is a key reactive site, participating in a variety of transformations including alkylation, acylation, and oxidation.

N-Alkylation and N-Acylation Reactions for Derivatization

N-Alkylation: The secondary amine can be converted into a tertiary amine through N-alkylation. This is typically achieved by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.govresearchgate.net The base is required to neutralize the hydrogen halide formed during the reaction. A common challenge in N-alkylation is overalkylation, where the resulting tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt. asianpubs.org The choice of base and reaction conditions can help to minimize this side reaction. researchgate.net

N-Acylation: The secondary amine can be readily acylated to form an amide. This transformation is important for creating derivatives and is often used as a protecting group strategy. Common acylating agents include acyl chlorides and acid anhydrides, which react with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acidic byproduct. researchgate.net Direct acylation with a carboxylic acid is also possible but typically requires high temperatures (160-180 °C) or the use of coupling agents (e.g., HBTU, COMU) or catalysts to activate the carboxylic acid. ias.ac.inacs.org

Table 3: Common Reagents for Derivatization of the Methylamino Group

| Transformation | Reagent Class | Example Reagent | Conditions | Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃, Hünig's base) | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Base (e.g., Triethylamine) | Amide |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Base (e.g., Pyridine) | Amide |

Reactivity as a Nucleophile in Organic Transformations

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic. Its reactivity is analogous to that of N-methylaniline. This nucleophilicity allows it to participate in a range of reactions. For instance, it can act as a nucleophile in substitution reactions, such as in nucleophilic aromatic substitution (SₙAr) with highly electron-deficient aryl halides (e.g., 2,4-dinitrofluorobenzene). The methylamino group is generally considered a moderately strong nucleophile. Its reactivity can be influenced by steric hindrance from the adjacent biphenyl ring system. It can also participate in condensation reactions with carbonyl compounds, although this is less common for secondary amines compared to primary amines.

Oxidation of the Amine Functionality

The oxidation of the secondary methylamino group can lead to a variety of products depending on the oxidant and reaction conditions.

N-Oxide Formation: Mild oxidation, for example with peroxomonosulfuric acid (PMSA) or hydrogen peroxide, can yield the corresponding N-oxide. The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic oxygen of the peroxy acid.

Imines and Other Products: Stronger oxidants or different reaction conditions can lead to more complex transformations. Oxidation with reagents like N-tert-butylphenylsulfinimidoyl chloride can produce the corresponding imine. ias.ac.in Anodic (electrochemical) oxidation of N-methylaniline has been shown to produce N,N'-dimethylbenzidine via a head-to-tail coupling mechanism, which can be further oxidized to a diquinoid structure. nih.gov The use of oxidants like chromic acid or dichromate can lead to the formation of quinones or polymeric materials. uomustansiriyah.edu.iq In some cases, oxidation can lead to the formation of N-arylformamides.

The presence of the carboxylic acid group on the other ring may influence the course of these oxidation reactions.

Electrophilic and Nucleophilic Pathways on the Biphenyl Aromatic Rings

The reactivity of the two aromatic rings in this compound towards electrophilic and nucleophilic attack is dictated by the electronic properties of the substituents.

Electrophilic Pathways: The two rings exhibit vastly different reactivity towards electrophiles.

Ring with -NHMe group (Ring B): The methylamino group is a powerful activating group and is ortho, para-directing due to resonance donation of the nitrogen lone pair into the ring. This significantly increases the electron density of the ring, making it highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). Attack will be directed to the positions ortho and para to the methylamino group.

Ring with -COOH group (Ring A): The carboxylic acid group is a deactivating group and is meta-directing. It withdraws electron density from the ring through both inductive and resonance effects, making this ring much less reactive towards electrophiles than Ring B.

Therefore, electrophilic substitution will occur selectively and preferentially on the amine-bearing ring at the available ortho and para positions.

Nucleophilic Pathways: Nucleophilic aromatic substitution (SₙAr) requires an aromatic ring to be electron-deficient and to possess a good leaving group (such as a halide). The rings of this compound are generally electron-rich, especially the amine-substituted ring. Neither ring is substituted with a typical leaving group, nor are they activated by strong electron-withdrawing groups (like multiple nitro groups) that are necessary to facilitate SₙAr reactions. Consequently, the biphenyl core of this molecule is not expected to be reactive towards nucleophiles under standard SₙAr conditions.

Regioselectivity in Aromatic Substitution Reactions

The directing effects of substituents in electrophilic aromatic substitution are well-established. youtube.com The methylamino group is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution at these positions. youtube.com Conversely, the carboxylic acid group is a deactivating, meta-director because the carbonyl group withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group.

Given this, in electrophilic aromatic substitution reactions on this compound:

The ring bearing the methylamino group is expected to be significantly more reactive, or "activated," towards electrophiles. Substitution will be directed to the positions ortho and para to the methylamino group.

The ring bearing the carboxylic acid group is "deactivated." Should any reaction occur on this ring, it would be directed to the position meta to the carboxylic acid group.

Influence of Substituents on Ring Reactivity

The introduction of additional substituents would further modify the reactivity of the biphenyl system. The nature and position of these new groups would either enhance or diminish the existing electronic effects.

Electron-withdrawing groups (EWGs) , like nitro or cyano groups, would have the opposite effect, decreasing the reactivity of the system towards electrophiles. An EWG on the methylamino-substituted ring would reduce its activation, and an EWG on the other ring would intensify its deactivation.

Studies on substituted 4-aminobiphenyls have shown a correlation between the electronic properties of the substituents and the molecule's biological activity, which is often related to its chemical reactivity. nih.gov For instance, the mutagenicity of 4-aminobiphenyl (B23562) derivatives was found to correlate with the Hammett sigma values of the substituents, indicating a direct link between electronic effects and reactivity. nih.gov

Conformational Dynamics and Rotational Barriers of the Biphenyl System

The two phenyl rings in biphenyl systems are not typically coplanar due to steric interactions between the ortho substituents. The angle between the planes of the two rings is known as the torsional or dihedral angle.

Steric Hindrance and Torsional Angles

The free rotation around the central carbon-carbon single bond in biphenyls can be significantly hindered by the presence of bulky ortho substituents. acs.orgrsc.org This restricted rotation can lead to the existence of stable rotational isomers, or atropisomers, if the energy barrier to rotation is sufficiently high (generally >20-22 kcal/mol). acs.orgmdpi.com

In this compound, both the methylamino group and the carboxylic acid group are in ortho positions relative to the biphenyl linkage. This arrangement is expected to create considerable steric strain, forcing the rings to adopt a twisted conformation with a significant torsional angle. bsb-muenchen.deresearchgate.net The size of the methylamino and carboxylic acid groups would lead to a substantial rotational barrier. Computational studies on similar ortho-substituted biphenyls have shown that the energy barrier to rotation is influenced by both the size and electronic nature of the substituents. acs.orgsemanticscholar.orgresearchgate.net

Table 1: Estimated Rotational Barriers and Torsional Angles for Substituted Biphenyls This table presents data from analogous systems to infer the properties of this compound.

| Compound | Substituents | Calculated Rotational Barrier (kcal/mol) | Calculated Torsional Angle (°) |

|---|---|---|---|

| Biphenyl | H, H | ~2.0 - 3.3 acs.org | ~42 - 45 acs.org |

| 2-Methylbiphenyl | CH₃, H | ~15.4 acs.orgnih.gov | ~53 - 60 westmont.edu |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | >100 westmont.edu | ~85 - 95 bsb-muenchen.deresearchgate.net |

Intramolecular Hydrogen Bonding Effects

The proximity of the acidic proton of the carboxylic acid group and the lone pair of electrons on the nitrogen of the methylamino group, along with the oxygen of the carbonyl, allows for the potential formation of an intramolecular hydrogen bond. This can occur between the carboxylic acid's -OH and the nitrogen of the amino group, or the carbonyl oxygen.

Such a hydrogen bond would have a profound effect on the molecule's conformation, locking it into a more rigid, pseudo-cyclic structure. mdpi.com The formation of an intramolecular hydrogen bond can significantly influence the relative stability of different conformers. nih.gov In many cases, this interaction can lead to a more planar arrangement than would be expected based on steric hindrance alone, as the energy gained from the hydrogen bond can offset some of the steric repulsion. quora.comnih.gov The strength of this bond would depend on the solvent environment; it would be strongest in nonpolar solvents and weaker in polar, hydrogen-bonding solvents that can compete for hydrogen bond formation. nih.gov This internal hydrogen bonding can also affect the acidity of the carboxylic acid and the basicity of the amino group. ucsb.edu

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. For 2'-(Methylamino)biphenyl-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

¹H and ¹³C NMR: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons, the methylamino group, and the carboxylic acid proton. The aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, with their exact chemical shifts and multiplicities (singlet, doublet, triplet, multiplet) being dictated by their position on the biphenyl (B1667301) rings and the electronic effects of the substituents. The coupling constants (J-values) between adjacent protons provide valuable information about their connectivity.

The proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 12 ppm. pressbooks.publibretexts.org This significant downfield shift is due to the anisotropic effect of the carbonyl group and the acidic nature of the proton, which is often involved in hydrogen bonding. The methylamino group (–NHCH₃) gives rise to two distinct signals: a signal for the N-H proton, the chemical shift of which can be variable and influenced by solvent and concentration, and a signal for the methyl protons (–CH₃), which typically appears as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically between δ 165 and 185 ppm. pressbooks.pub Aromatic carbons resonate in the approximate range of δ 110-150 ppm, with the carbons directly attached to the electron-withdrawing carboxylic acid group and the electron-donating methylamino group showing distinct chemical shifts. The methyl carbon of the methylamino group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | > 12 (broad singlet) | 165-185 |

| Aromatic (Ar-H) | 7.0 - 8.5 (multiplets) | 110-150 |

| Methylamino (NH) | Variable | - |

| Methyl (CH₃) | ~2.5 - 3.5 (singlet) | ~30-40 |

2D NMR Techniques: COSY, HSQC, HMBC for Connectivity and Spatial Relationships

To definitively assign the complex array of signals in the ¹H and ¹³C NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR techniques are employed. youtube.comscience.govscribd.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. scribd.comsdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of spin systems within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. scribd.comsdsu.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra and simplifying the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. youtube.comscribd.comsdsu.edu HMBC is particularly crucial for identifying the connectivity between quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the biphenyl linkage, and adjacent protons. It helps to piece together the entire molecular framework by showing which proton and carbon groups are near each other.

Variable Temperature NMR for Conformational Studies

The biphenyl core of this compound is not necessarily planar, and rotation around the single bond connecting the two phenyl rings can lead to different conformations (rotamers). colostate.edunih.gov Variable temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. scielo.brresearchgate.net

At room temperature, if the rotation around the C-C single bond is fast on the NMR timescale, the spectrum will show an average of the different conformations. As the temperature is lowered, the rate of rotation slows down. If the rotational barrier is high enough, the exchange between conformers can become slow on the NMR timescale, leading to the appearance of separate sets of signals for each distinct conformer. scielo.br The temperature at which the signals coalesce can be used to calculate the energy barrier for rotation. These studies provide valuable insights into the flexibility and preferred three-dimensional shape of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Absorption Bands for Carboxylic Acid and Methylamino Groups

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

The carboxylic acid group gives rise to two very distinct and easily identifiable absorptions: echemi.comlibretexts.orglibretexts.orgquimicaorganica.orgspectroscopyonline.com

A very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties. libretexts.orglibretexts.orgquimicaorganica.org

A strong and sharp C=O (carbonyl) stretching band, usually found between 1700 and 1725 cm⁻¹. echemi.com The exact position can be influenced by conjugation with the aromatic ring.

The methylamino group also has characteristic vibrational modes:

The N-H stretching vibration of a secondary amine typically appears as a single, medium-intensity band in the region of 3300-3500 cm⁻¹.

C-N stretching vibrations are generally observed in the 1350-1000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Methylamino | N-H stretch | 3300-3500 | Medium |

| Methylamino | C-N stretch | 1350-1000 | Medium-Weak |

Vibrational Modes of the Biphenyl Core

The biphenyl core itself gives rise to a series of characteristic vibrational modes, although they can be more complex to assign than the functional group vibrations. These include:

C=C stretching vibrations within the aromatic rings, which typically appear as a group of bands in the 1600-1450 cm⁻¹ region. A band around 1602 cm⁻¹ is often identified as a C=C stretching mode localized on the biphenyl backbone. acs.org

In-plane and out-of-plane C-H bending vibrations of the aromatic protons. The out-of-plane bends are particularly useful for determining the substitution pattern of the aromatic rings.

Low-frequency vibrations corresponding to the relative twisting or bending of the two aromatic rings with respect to each other. researchgate.net These modes are often observed in the far-IR and Raman spectra.

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds of the biphenyl skeleton. The C=C stretching modes of the aromatic rings are often strong in the Raman spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₄H₁₃NO₂ calpaclab.com. This corresponds to a theoretical monoisotopic mass of 227.0946 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. In practice, the analysis is often performed on pseudomolecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which are commonly formed using soft ionization techniques like electrospray ionization (ESI) unito.it.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions unito.it. The fragmentation pathways of this compound are dictated by its functional groups: a carboxylic acid, a secondary amine, and a biphenyl core.

Under collision-induced dissociation (CID), several characteristic fragmentation patterns would be anticipated:

Fragmentation of the Carboxylic Acid Group: For short-chain carboxylic acids, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group, leading to the loss of a hydroxyl radical (•OH, a mass loss of 17 u) or a carboxyl radical (•COOH, a mass loss of 45 u) libretexts.org. Another possible fragmentation for carboxylate anions is decarboxylation, resulting in the neutral loss of carbon dioxide (CO₂, 44 u) nih.gov.

Fragmentation of the Amine Group: Aliphatic amines typically undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom libretexts.org. For this compound, this could involve the cleavage of the bond between the nitrogen and the phenyl ring.

Biphenyl Core Stability: The biphenyl structure itself is relatively stable and would likely be observed as a significant fragment in the mass spectrum.

By analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the presence and positions of the methylamino and carboxylic acid groups on the biphenyl framework.

X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid mdpi.com. While a specific crystal structure for this compound is not detailed in the available literature, its solid-state characteristics can be inferred from analyses of structurally similar compounds.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The geometric parameters of a molecule, including bond lengths, bond angles, and torsion angles, define its three-dimensional shape. For this compound, these parameters are influenced by the hybridization of the atoms and steric interactions between substituents.

A crucial parameter in biphenyl compounds is the dihedral angle between the two phenyl rings. In the parent biphenyl-3-carboxylic acid, this angle has been determined to be approximately 31-32° georgiasouthern.edu. The presence of the methylamino group at the 2'-position in this compound would likely introduce steric hindrance, potentially causing a larger dihedral angle.

Table 1: Expected Bond Geometries for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carbonyl) | ~1.20 - 1.23 Å libretexts.org | |

| C-O (hydroxyl) | ~1.32 - 1.34 Å libretexts.org | |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angles (°) | ||

| O-C=O (carboxyl) | ~120° | |

| C-N-C (amine) | ~109.5° | |

| Torsion Angle (°) |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by intermolecular interactions. The functional groups in this compound allow for several types of such interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that molecules of this compound would form cyclic dimers in the solid state, with two molecules linked by a pair of O-H···O hydrogen bonds georgiasouthern.edu. This is a very common and stable arrangement for carboxylic acids libretexts.org. Additionally, the N-H bond of the methylamino group can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule.

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking and van der Waals forces dictates the final crystal packing and the macroscopic properties of the solid material. Hirshfeld surface analysis is a common computational method used to visualize and quantify these various intermolecular interactions within a crystal structure asianpubs.orguky.edu.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) |

| Hydrogen Bond | N-H (Amine) | O=C (Carboxyl) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. By approximating the many-electron problem to a computationally more tractable one based on the electron density, DFT methods can predict a wide range of molecular properties with a good balance of accuracy and computational cost. arxiv.org Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are commonly used for such analyses. researchgate.netresearchgate.net

Geometry Optimization and Prediction of Molecular Conformations

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. For 2'-(Methylamino)biphenyl-3-carboxylic acid, geometry optimization using DFT would seek the lowest energy conformation. A key structural feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. In the case of this compound, this angle is influenced by the steric hindrance between the methylamino group at the 2'-position and the hydrogen atom at the 2-position, as well as the carboxylic acid group at the 3-position.

Computational studies on similar biphenyl systems demonstrate that the equilibrium geometry represents a balance of steric and electronic effects. nih.gov The presence of substituents on the rings can significantly alter the rotational barrier and the preferred dihedral angle. For this compound, the methylamino and carboxylic acid groups will influence the final conformation. The optimization process would also determine the orientation of the methyl group relative to the amine and the conformation of the carboxylic acid group (syn vs. anti), which can be influenced by intramolecular hydrogen bonding possibilities. aps.orgnih.gov

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| Dihedral Angle (Ring 1 - Ring 2) | ~ 45-60° |

| C-N Bond Length (Methylamino) | ~ 1.38 Å |

| C-C Bond Length (Carboxylic Acid) | ~ 1.49 Å |

| O-H Bond Length (Carboxylic Acid) | ~ 0.97 Å |

Note: These are hypothetical values based on typical DFT calculations for similar substituted biphenyls.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals

The electronic structure of a molecule is intimately linked to its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the electron-donating methylamino group, which increases the energy of the HOMO. Conversely, the LUMO is anticipated to be concentrated on the phenyl ring with the electron-withdrawing carboxylic acid group, which lowers the energy of the LUMO. This separation of the HOMO and LUMO onto different rings is characteristic of such substituted biphenyls. The resulting HOMO-LUMO gap would be smaller compared to unsubstituted biphenyl, suggesting a higher reactivity.

Table 2: Predicted Electronic Properties for this compound (Hypothetical Data)

| Property | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are a reliable method for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The calculated chemical shifts for this compound would be sensitive to the optimized geometry, particularly the dihedral angle between the phenyl rings and the conformations of the substituent groups. By comparing the calculated shifts with experimental data, the proposed structure can be validated. mdpi.com

Vibrational Frequencies: Theoretical vibrational analysis through DFT can predict the infrared (IR) and Raman spectra of this compound. researchgate.net The calculated vibrational frequencies correspond to specific bond stretching, bending, and torsional modes within the molecule. For instance, the characteristic stretching frequencies for the N-H bond of the amino group, the C=O bond of the carboxylic acid, and the O-H bond of the carboxylic acid can be predicted. nih.govicm.edu.plnih.gov These predictions are valuable for interpreting experimental vibrational spectra.

Table 3: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Methylamino | N-H Stretch | ~ 3400 |

| Carboxylic Acid | O-H Stretch | ~ 3000 (broad) |

| Carboxylic Acid | C=O Stretch | ~ 1700 |

| Aromatic Rings | C-H Stretch | ~ 3100 |

Note: These are hypothetical values based on typical DFT calculations for similar functionalized aromatic compounds.

Quantum Chemical Calculations of Reactivity Descriptors

Beyond the electronic structure, quantum chemical calculations can provide quantitative measures of a molecule's reactivity, known as reactivity descriptors. These descriptors are derived from the changes in electron density and energy upon the addition or removal of an electron.

Fukui Functions for Site Selectivity

For this compound, Fukui function analysis would likely identify the nitrogen atom of the methylamino group and certain carbon atoms on the same ring as the primary sites for electrophilic attack due to their higher electron density. Conversely, the carbonyl carbon of the carboxylic acid group and specific positions on its attached phenyl ring would be predicted as the most probable sites for nucleophilic attack. This detailed site selectivity information is invaluable for predicting the outcomes of chemical reactions involving this molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to understand the conformational preferences and behavior of this compound in various environments. These computational techniques map out the molecule's potential energy surface and simulate its movements over time.

The conformational flexibility of this compound is primarily dominated by the rotation around the C-C single bond connecting the two phenyl rings. This rotation is defined by a dihedral angle (φ), which dictates the relative orientation of the rings. The steric hindrance between the substituents on the rings and the extent of π-π conjugation across the central bond are the main factors governing the molecule's preferred conformation. ic.ac.ukresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), can be used to perform a relaxed potential energy surface (PES) scan by systematically varying the central dihedral angle and calculating the energy at each point. rsc.org This process identifies the minimum energy conformations (stable states) and the rotational barriers (transition states) between them. For substituted biphenyls, the global minimum is typically a twisted conformation, which represents a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between ortho substituents (favoring a perpendicular arrangement). ic.ac.ukresearchgate.net

A plausible energy landscape for this compound would feature energy minima at twisted conformations and energy maxima at or near planar (0°) and perpendicular (90°) arrangements. The presence of the methylamino and carboxylic acid groups introduces specific intramolecular interactions, such as potential hydrogen bonds, that can further influence the conformational preferences.

Table 1: Hypothetical Relative Energies for Key Conformations of this compound This table presents hypothetical data based on typical findings for substituted biphenyls to illustrate the concept of a conformational energy landscape. Actual values would require specific DFT calculations.

| Conformation Description | Dihedral Angle (φ) | Relative Energy (kcal/mol) | Notes |

| Planar Transition State | 0° | +4.5 | Steric clash between ortho hydrogens and substituents. |

| Twisted Energy Minimum | ~45° | 0.0 | Optimal balance between steric repulsion and π-conjugation. |

| Perpendicular Transition State | 90° | +2.0 | Loss of π-conjugation across the central bond. |

| Twisted Energy Minimum | ~135° | 0.0 | Equivalent to the ~45° conformation. |

| Planar Transition State | 180° | +4.2 | Steric clash between ortho hydrogens and substituents. |

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations can model these interactions explicitly, providing a dynamic picture of the solvation shell and its impact on the solute's conformation and properties. researchgate.net

These simulations can reveal the formation and lifetime of hydrogen bonds, the structure of the solvation shell, and the diffusion of the molecule through the solvent. researchgate.net The strength and nature of intermolecular interactions can also be dissected using methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces.

Table 2: Hypothetical Solvent Effects on the Average Dihedral Angle of this compound from MD Simulations This table illustrates plausible outcomes of how solvent polarity might influence the average conformation. Actual values would require specific simulations.

| Solvent | Dielectric Constant (ε) | Average Dihedral Angle (φ) | Predominant Interaction Type |

| Gas Phase | 1 | ~45° | Intramolecular |

| Toluene | 2.4 | ~48° | van der Waals |

| Dichloromethane | 9.1 | ~52° | Dipole-Dipole |

| Methanol | 32.7 | ~58° | Hydrogen Bonding |

| Water | 80.1 | ~60° | Hydrogen Bonding |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the detailed reaction pathways for the synthesis of complex molecules. The formation of the biphenyl scaffold of this compound is typically achieved via cross-coupling reactions. nih.govajgreenchem.com Two of the most common and plausible methods are the Suzuki-Miyaura coupling and the Ullmann condensation. mt.comwikipedia.org Computational studies can model the entire catalytic cycle for these reactions, identifying intermediates, transition states, and the rate-determining step. rsc.orgscispace.comresearchgate.net

For a given reaction mechanism, such as the Suzuki-Miyaura coupling, computational chemists use quantum mechanical methods to locate the geometry of the transition state (TS) for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). libretexts.org A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products.

For the synthesis of this compound via a Suzuki coupling, a plausible pathway involves the reaction of a 2-halophenyl-N-methylamine derivative with 3-carboxyphenylboronic acid. Computational modeling could determine the activation barriers for each step of the palladium-catalyzed cycle.

Table 3: Hypothetical Gibbs Free Energies of Activation (ΔG‡) for the Suzuki-Miyaura Coupling Catalytic Cycle This table presents a hypothetical energy profile for a plausible Suzuki coupling reaction to form the target molecule. The values are illustrative and based on general findings in the literature.

| Reaction Step | Reactants | Products | Activation Energy (ΔG‡, kcal/mol) |

| Oxidative Addition | Pd(0)L₂ + Aryl-Halide | Aryl-Pd(II)(L)₂-Halide | 15.5 |

| Transmetalation | Aryl-Pd(II)(L)₂-Halide + Boronate | Diaryl-Pd(II)(L)₂ | 18.2 |

| Reductive Elimination | Diaryl-Pd(II)(L)₂ | Biphenyl Product + Pd(0)L₂ | 12.0 |

Finding a transition state structure is not sufficient to fully characterize a reaction step. It is crucial to confirm that this TS structure indeed connects the intended reactants and products. This is achieved through Reaction Pathway Analysis, most commonly by performing an Intrinsic Reaction Coordinate (IRC) calculation. beilstein-journals.org

An IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions of the reaction coordinate (the vibrational mode with the imaginary frequency). A successful IRC calculation will terminate at the energy minima corresponding to the reactant and product complexes, thereby verifying the connection.

Analysis of the geometries along the IRC path provides a detailed "movie" of the reaction, showing how bond lengths and angles change as the system moves from reactants, through the transition state, to products. This analysis offers deep mechanistic insights into the bond-making and bond-breaking processes that occur during the chemical transformation.

Applications As a Versatile Chemical Building Block and in Functional Material Design

Role in the Construction of Complex Organic Architectures

The inherent structural features of 2'-(Methylamino)biphenyl-3-carboxylic acid make it an excellent starting point for the synthesis of more elaborate molecules. Its utility as a precursor for advanced intermediates is particularly noteworthy.

Biphenyl (B1667301) carboxylic acids are recognized as crucial intermediates for producing a wide variety of compounds, including pharmaceuticals and agricultural products. google.com The synthesis of such complex molecules often relies on coupling reactions, such as the Suzuki-Miyaura coupling, to create the core biphenyl structure. google.com For instance, the synthesis of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, a key intermediate for the thrombopoietin receptor agonist Eltrombopag, is achieved through a Suzuki coupling reaction between a protected 2-bromo-6-nitrophenol (B84729) and 3-carboxyphenylboronic acid. google.com This highlights the general strategy by which substituted biphenyl carboxylic acids, including the methylamino variant, serve as foundational components for high-value molecules.

The presence of both a nucleophilic amino group and a carboxylic acid handle allows for orthogonal derivatization, meaning one group can be reacted selectively without affecting the other. This capability is essential for the multi-step synthesis of complex target molecules.

| Compound | CAS Number | Molecular Formula | Application/Significance |

| This compound | 1215206-12-4 | C14H13NO2 | Building block for protein degraders. calpaclab.com |

| 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 376592-93-7 | C13H11NO3 | Key intermediate for Eltrombopag. google.compharmaffiliates.com |

While specific research on this compound in supramolecular assemblies is not extensively documented, its structural motifs suggest significant potential. The carboxylic acid group can form robust hydrogen-bonded dimers, a common and predictable interaction in crystal engineering. Furthermore, the biphenyl unit can participate in π-π stacking interactions, which are crucial for organizing molecules into larger, non-covalently bonded structures. The combination of these interactions could guide the assembly of this molecule into well-defined one-, two-, or three-dimensional supramolecular architectures.

Ligand Design in Coordination Chemistry

The dual functionality of this compound, possessing both a carboxylate group and a nitrogen donor, makes it an attractive ligand for coordinating with metal ions.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Aromatic carboxylic acids are among the most common and effective building blocks for MOFs due to their ability to form strong, directional bonds with metal centers. mdpi.com Biphenyl polycarboxylic acids, in particular, have been used to create coordination polymers with diverse structures and properties. For example, biphenyl-2,2',5,5'-tetracarboxylic acid has been used to synthesize cobalt-based coordination polymers with three-dimensional networks. nih.gov Similarly, biphenyl-3,3′,4,4′-tetracarboxylic acid has been employed to create a cadmium(II) coordination polymer. researchgate.net

The structure of this compound, with its carboxylate and amino groups, offers multiple coordination sites. This allows it to act as a versatile linker, potentially bridging multiple metal centers to form stable, porous frameworks. The methylamino group could either coordinate directly to a metal center or remain as a functional group within the pores of the MOF, influencing the framework's properties and potential for post-synthetic modification. While specific MOFs constructed from this exact ligand are not yet prominent in the literature, the principles of MOF design strongly support its suitability for this application.

| Ligand Type | Resulting Structure Type | Potential Application |

| Multifunctional Aromatic Carboxylic Acids | Coordination Polymers (CPs), Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis, sensing. mdpi.com |

| Biphenyl-tetracarboxylic acids | 3D Coordination Polymers | Magnetic materials. nih.gov |

The development of catalysts for the hydrogenation of carboxylic acid derivatives is an area of intense research. google.com Both homogeneous and heterogeneous catalysts are employed, often featuring transition metals. The ligands coordinated to the metal center play a critical role in the catalyst's activity and selectivity.

While there are no specific reports detailing the use of this compound in catalytic applications, its structure is conducive to forming stable metal complexes. A complex formed with a catalytically active metal, such as ruthenium or rhodium, could potentially function as a catalyst. The biphenyl framework could provide steric bulk and electronic properties that influence the catalytic cycle, while the carboxylate and amino groups would anchor the ligand to the metal center. Such complexes could be explored for reactions like hydrogenation or cross-coupling.

Precursor for the Synthesis of Specialty Chemicals

One of the most defined applications for this compound is as a building block for specialty chemicals, particularly in the field of targeted protein degradation. Commercial suppliers explicitly categorize this compound as a "Protein Degrader Building Block". calpaclab.com

Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to recruit a specific protein of interest to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. precisepeg.com These molecules typically consist of three parts: a ligand that binds the protein of interest, a ligand that binds an E3 ligase, and a linker that connects the two.

This compound serves as a key fragment in the construction of these complex molecules. Its carboxylic acid and methylamino groups provide convenient attachment points for the linker or for elaboration into a ligand that binds the target protein. The defined stereochemistry and rigidity of the biphenyl scaffold are advantageous in positioning the functional groups for optimal binding. The development of libraries of such building blocks is crucial for accelerating the discovery and optimization of new protein degraders. precisepeg.com

Design of Structured Organic Materials

No specific research or data were found describing the use of This compound as a component in liquid crystalline systems. While biphenyl derivatives are common mesogenic cores in liquid crystal design, there are no available studies detailing the liquid crystalline properties of this specific compound or its derivatives.

While the bifunctional nature of This compound makes it a potential candidate for polymerization reactions to form polyamides, no specific examples of its use for this purpose have been documented in the available scientific literature. General studies on functional aromatic polyamides and polyimides typically utilize different biphenyl-based monomers, such as biphenyltetracarboxylic dianhydrides or diamine derivatives. mdpi.commdpi.comresearchgate.net Therefore, no data on polymer properties, synthesis methods, or performance characteristics involving this specific monomer can be reported.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly moving towards more environmentally friendly practices. Research into the synthesis of biphenyl (B1667301) carboxylic acids is focusing on greener alternatives to traditional methods. ajgreenchem.comjk-sci.com This includes the use of less hazardous solvents, reducing waste, and employing more efficient catalytic systems.

Key areas of development include:

Eco-Friendly Solvents and Catalysts: Traditional syntheses of biphenyl compounds often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.com Future research will likely focus on using greener solvent systems, such as polyethylene (B3416737) glycol (PEG), which is non-polluting and has a high boiling point, making it suitable for industrial-scale production. google.com Additionally, exploring more sustainable catalysts, potentially moving away from precious metals or developing highly efficient catalysts that can be used in minute quantities, is a significant research avenue.

Alternative Energy Sources: The use of alternative energy sources like ultrasonic irradiation is being explored to drive coupling reactions. This method has been shown to increase product yields and shorten reaction times for the synthesis of N-aryl anthranilic acid derivatives, which are structurally similar to the target compound. ekb.eg

Bio-based Precursors: A long-term goal in green chemistry is the use of renewable starting materials. Researchers are investigating bio-derived alternatives to petroleum-based precursors for creating complex molecules. jk-sci.com For instance, 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), derived from agricultural by-products, is being explored as a sustainable substitute for some biphenyl dicarboxylic acids. jk-sci.com

A comparison of traditional versus greener synthetic approaches is outlined below:

| Feature | Traditional Synthetic Route | Greener Synthetic Route |

| Solvent | Often uses volatile organic compounds (VOCs). | Utilizes water, polyethylene glycol (PEG), or other eco-friendly solvents. google.com |

| Catalyst | May use higher concentrations of precious metal catalysts. | Employs highly efficient catalysts at lower loadings or explores earth-abundant metal catalysts. |

| Energy Input | Typically relies on conventional heating methods. | Explores alternative energy sources like microwave or ultrasonic irradiation. ekb.eg |

| Starting Materials | Generally derived from petrochemical sources. | Aims to use precursors from renewable, bio-based sources. jk-sci.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new molecules, the integration of automated systems and flow chemistry is becoming indispensable. nih.gov These technologies offer increased efficiency, better reproducibility, and the ability to safely handle reactions that might be challenging in traditional batch setups. sigmaaldrich.comresearchgate.net

Flow Chemistry: This approach involves performing chemical reactions in a continuous stream rather than in a flask. It allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and selectivity. acs.orgmdpi.com For a multi-step synthesis that could produce 2'-(Methylamino)biphenyl-3-carboxylic acid, flow chemistry enables the "telescoping" of reactions, where intermediates are not isolated but are directly passed to the next reaction step, saving time and reducing waste. mdpi.comdrugdiscoverytrends.com

Automated Synthesis Platforms: These platforms use robotics and software to perform chemical syntheses with minimal human intervention. sigmaaldrich.comyoutube.com They can be used for high-throughput screening of reaction conditions to quickly find the optimal parameters for a given transformation. youtube.com For the synthesis of derivatives of this compound, an automated platform could rapidly generate a library of related compounds for further testing. sigmaaldrich.com

The table below summarizes the advantages of these modern techniques:

| Technology | Key Advantages for Synthesizing Biphenyl Derivatives |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, ability to telescope reaction sequences. researchgate.netdrugdiscoverytrends.com |

| Automated Synthesis | High-throughput experimentation, increased reproducibility, reduced human error, rapid optimization of reaction conditions. nih.govsigmaaldrich.com |

Advanced Computational Tools for Predictive Chemistry

Computational chemistry and machine learning are transforming how chemists approach research. acs.orgnih.gov These tools can predict molecular properties, model reaction outcomes, and guide experimental design, ultimately saving time and resources. acs.orgnih.gov

Predicting Physicochemical and Toxicokinetic Properties: Before a compound is even synthesized, computational models can predict crucial properties like its solubility, pKa, and potential for absorption, distribution, metabolism, and excretion (ADMET). nih.govcambridgemedchemconsulting.com This allows researchers to prioritize candidates with more favorable drug-like properties.

Reaction Optimization: Machine learning algorithms can analyze large datasets of chemical reactions to identify the optimal conditions for a desired transformation. acs.org This data-driven approach can significantly reduce the number of experiments needed to develop a high-yielding synthesis.

Understanding Molecular Interactions: Computational tools like Molecular Electrostatic Potential (MEP) analysis and hydrogen-bond propensity calculations can help predict how a molecule like this compound might interact with a biological target. mdpi.com This is crucial for designing molecules with specific biological activities. A computational study on substituted 2-(dimethylamino)biphenyl-2′-carboxaldehydes, for instance, investigated the n→π* interactions that influence the molecule's conformation. acs.org

The following table highlights some of the computational tools and their applications:

| Computational Tool | Application in Chemical Research |

| QSAR Models | Predicting physicochemical and toxicokinetic properties of new chemical entities. nih.gov |

| Machine Learning Algorithms | Optimizing reaction conditions and predicting reaction outcomes. acs.org |

| Molecular Docking | Simulating the interaction between a small molecule and a protein target to predict binding affinity. researchgate.netasianpubs.org |

| Density Functional Theory (DFT) | Investigating electronic structure and reactivity to understand reaction mechanisms. acs.org |

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The core structure of this compound, which is related to N-phenylanthranilic acid, offers multiple points for chemical modification. researchgate.netafjbs.com Exploring these derivatization pathways can lead to new compounds with unique properties.

Modifications of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or hydrazones. researchgate.netasianpubs.orgresearchgate.net These modifications can significantly alter the molecule's solubility, bioavailability, and biological activity. For example, ester derivatives of N-phenylanthranilic acid have been synthesized to improve these properties. researchgate.netasianpubs.org

Reactions at the Amino Group: The secondary amine provides another site for derivatization. For instance, acylation or alkylation at the nitrogen atom can be explored to generate a diverse set of analogs.

Aromatic Ring Substitutions: Further substitution on either of the phenyl rings can be achieved through electrophilic aromatic substitution or by starting with appropriately substituted precursors in a cross-coupling reaction. researchgate.net This allows for fine-tuning of the electronic and steric properties of the molecule.

Synthesis of Heterocyclic Analogs: Researchers are also replacing the phenyl rings in bioactive compounds with heterocycles to create novel chemical entities. nih.govresearchgate.net For this compound, replacing one of the phenyl rings with a thiophene (B33073) or pyrazole (B372694) could lead to compounds with different biological profiles.

Potential derivatization strategies are summarized below:

| Functional Group | Potential Derivatization Reactions |

| Carboxylic Acid | Esterification, Amide coupling, Conversion to hydrazides and hydrazones. researchgate.netafjbs.comresearchgate.net |

| Methylamino Group | Acylation, Sulfonylation, further Alkylation. |

| Biphenyl Scaffold | Electrophilic aromatic substitution (e.g., halogenation, nitration), Suzuki coupling with substituted boronic acids. ajgreenchem.comresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 2'-(Methylamino)biphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of biphenylcarboxylic acid derivatives typically involves Suzuki-Miyaura cross-coupling for biphenyl scaffold formation, followed by functional group modifications. For 2'-(Methylamino) derivatives, a stepwise approach is recommended:

Biphenyl core construction : Use a palladium-catalyzed coupling between a boronic acid (e.g., 3-carboxyphenylboronic acid) and a halogenated aniline derivative (e.g., 2-bromo-N-methylaniline) .

Methylamino introduction : Optimize reaction temperature (80–100°C) and solvent (DMF or THF) to avoid over-alkylation.

Carboxylic acid protection/deprotection : Use tert-butyl ester protection during coupling to prevent side reactions .

Q. Key variables :

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylamino at C2', carboxylic acid at C3') and monitor coupling efficiency. Aromatic proton signals typically appear at δ 6.8–7.9 ppm .

- FT-IR : Validate carboxylic acid (1700–1720 cm⁻¹) and secondary amine (3300–3500 cm⁻¹) functional groups .

- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between biphenyl rings) .

- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

Data interpretation tip : Overlapping NMR signals for ortho-substituted biphenyls may require 2D-COSY or NOESY for resolution .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility :

- Stability :

Contradictions in literature : Some studies report faster degradation in DMSO due to trace peroxides; verify solvent purity via GC headspace analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in methylamino functionalization be addressed during synthesis?

Problem : Competing N- vs. C-alkylation during methylamino introduction. Solutions :

- Protecting group strategy : Temporarily block reactive sites (e.g., carboxylic acid as an ester) to direct methylation to the amine .

- Catalytic control : Use Cu(I) additives to favor N-methylation over aryl ring alkylation .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states to optimize reaction pathways .

Case study : A 2023 study achieved 89% N-methylation selectivity using Boc-protected intermediates and Pd/Cu co-catalysis .

Q. What computational approaches predict the metabolic pathways of this compound?

Methodology :

In silico prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., methylamino demethylation, carboxylic acid glucuronidation) .

Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize experimental validation .

In vitro validation : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-QTOF-MS .

Key finding : Methylamino groups are prone to oxidative dealkylation, generating primary amine metabolites with distinct bioactivity .

Q. How do structural modifications (e.g., methoxy vs. methylamino) alter the compound’s biological activity?

Comparative analysis :

- Methoxy derivatives (e.g., 3'-Methoxybiphenyl-3-carboxylic acid): Enhanced solubility but reduced receptor binding affinity due to steric hindrance .

- Methylamino derivatives : Improved hydrogen-bonding capacity with targets (e.g., enzymes, GPCRs) but increased metabolic liability .

Case study : A 2022 SAR study showed that methylamino substitution at C2' increased kinase inhibition (IC₅₀ = 0.8 μM) compared to methoxy analogs (IC₅₀ = 5.2 μM) .

Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound?

Scenario : Discrepancies in dihedral angles (X-ray vs. DFT) or unexpected NMR splitting. Approach :

Multi-technique validation : Cross-check with powder XRD, solid-state NMR, and TEM for crystal packing effects .

Dynamic simulations : Molecular dynamics (MD) assess conformational flexibility in solution vs. solid state .

Error analysis : Quantify instrument resolution limits (e.g., NMR magnet strength, XRD detector accuracy) .

Example : A 2021 study reconciled X-ray and DFT data by identifying temperature-dependent conformational polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.